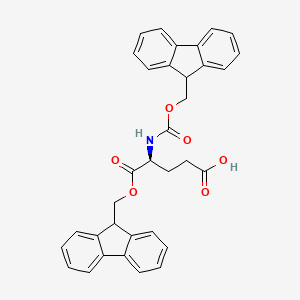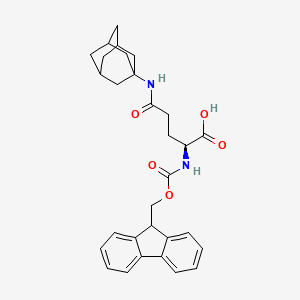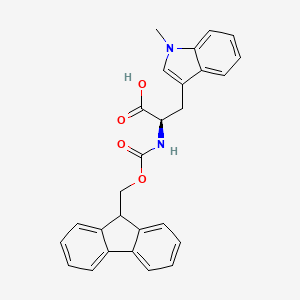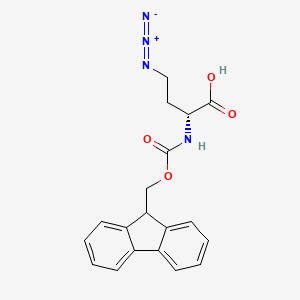
Fmoc-d-aha-oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Fmoc-d-aha-oh, also known as N-(9-fluorenylmethoxycarbonyl)-d-2-aminoheptanoic acid, is a synthetic amino acid derivative that has gained significant attention in scientific research. It is widely used in the synthesis of peptides and proteins due to its unique properties.
Scientific Research Applications
Click Chemistry
Field
Application
Fmoc-D-Aha-OH is a click chemistry reagent . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Methods
The application of Fmoc-D-Aha-OH in click chemistry involves its reaction with molecules containing Alkyne, DBCO, or BCN groups . The specific procedures and parameters would depend on the exact experimental setup and the molecules being used.
Results
The outcomes of these reactions are new compounds formed through the click chemistry process . The specific results, including any quantitative data or statistical analyses, would depend on the exact experimental setup and the molecules being used.
Peptide Synthesis
Application
Fmoc-Ala-OH, a similar compound to Fmoc-D-Aha-OH, is commonly used as a building block in the preparation of triazolopeptides, and azapeptides . It is used in the synthesis of bis-cationic porphyrin peptides using the standard Fmoc solid-phase synthesis .
Methods
The application of Fmoc-Ala-OH in peptide synthesis involves its use as a building block in the standard Fmoc solid-phase synthesis process . The specific procedures and parameters would depend on the exact experimental setup and the peptides being synthesized.
Results
The outcomes of these syntheses are new peptides . The specific results, including any quantitative data or statistical analyses, would depend on the exact experimental setup and the peptides being synthesized.
Hydrogel Formation for Biomedical Applications
Field
Application
Fmoc-Derivatized Cationic Hexapeptides, which can include Fmoc-D-Aha-OH, are used to create self-supporting hydrogels for potential biomedical applications . These hydrogels can be used as extracellular matrices for cell adhesion assays .
Methods
The hydrogels are created by the self-assembly of the Fmoc-Derivatized Cationic Hexapeptides in aqueous solution . The specific procedures and parameters would depend on the exact experimental setup and the peptides being used.
Results
The Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .
Fabrication of Biofunctional Hydrogel Materials
Field
Application
Fmoc-dipeptides, which can include Fmoc-D-Aha-OH, are used to fabricate various biofunctional hydrogel materials . These materials can be used in a variety of applications, including drug delivery and diagnostic tools for imaging .
Methods
The hydrogel materials are fabricated through the self-assembly of the Fmoc-dipeptides in aqueous media, forming supramolecular nanostructures and their three-dimensional networks .
Results
The specific results, including any quantitative data or statistical analyses, would depend on the exact experimental setup and the materials being fabricated .
properties
IUPAC Name |
(2R)-4-azido-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4/c20-23-21-10-9-17(18(24)25)22-19(26)27-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,22,26)(H,24,25)/t17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEZARXVEABQBI-QGZVFWFLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCN=[N+]=[N-])C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-d-aha-oh | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

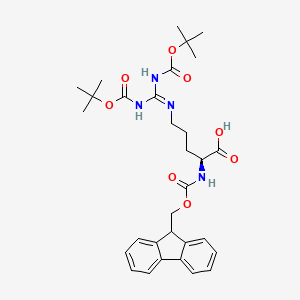
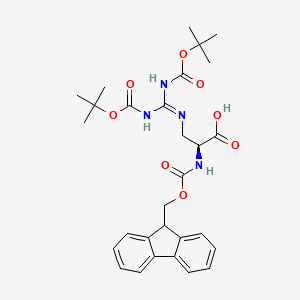
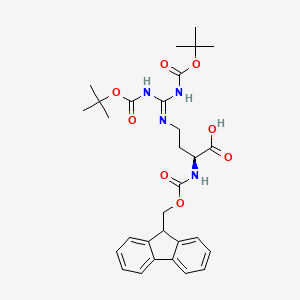
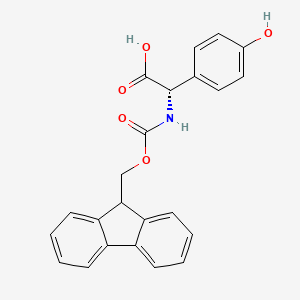
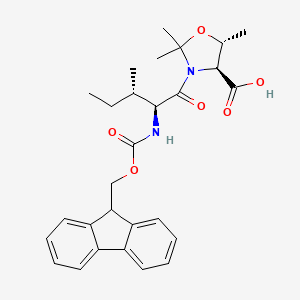

![Fmoc-Gly-Thr[Psi(Me,Me)Pro]-OH](/img/structure/B613460.png)

